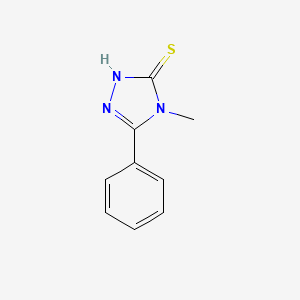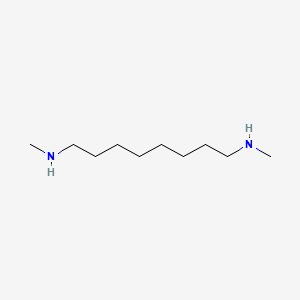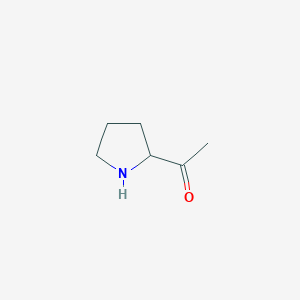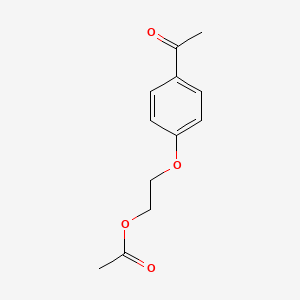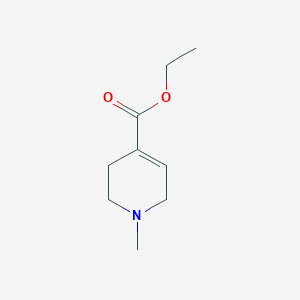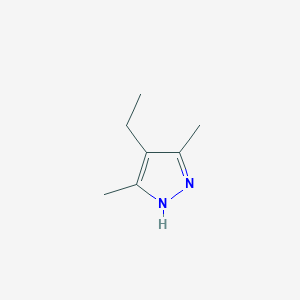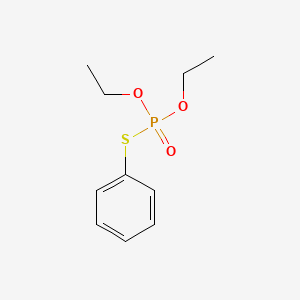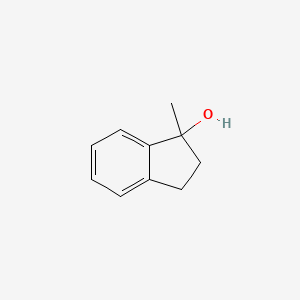![molecular formula C6H5ClN4 B1595671 6-氯-7-甲基-[1,2,4]三唑并[4,3-b]吡啶 CAS No. 58826-39-4](/img/structure/B1595671.png)
6-氯-7-甲基-[1,2,4]三唑并[4,3-b]吡啶
描述
6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine is a chemical compound with the CAS Number: 58826-39-4. It has a molecular weight of 168.59 . The compound is white to yellow solid in physical form .
Synthesis Analysis
The synthesis of this compound and similar derivatives has been reported in several studies . The synthesis often involves starting from 1,3-diketones and a Diaza–Wittig reaction as a key step .Molecular Structure Analysis
The 3D structure of the compound has been confirmed by single crystal X-ray structural analysis . The InChI code for the compound is 1S/C6H5ClN4/c1-4-2-5-9-8-3-11(5)10-6(4)7/h2-3H,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving 6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine are not detailed in the search results, pyridazine nuclei are essential elements of many natural and synthetic compounds with important biological activities .Physical And Chemical Properties Analysis
The compound is a white to yellow solid . It has a molecular weight of 168.59 . The IUPAC name for the compound is 6-chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine .科学研究应用
Medicinal Chemistry: c-Met Inhibition
6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine: has been identified as a potent inhibitor of the mesenchymal–epithelial transition factor (c-Met) protein kinase . This enzyme plays a crucial role in cancer cell growth, survival, angiogenesis, and metastasis. Inhibitors of c-Met have potential therapeutic applications in treating various types of cancers.
Neuropharmacology: GABA A Modulation
This compound has shown activity as a GABA A receptor allosteric modulator . These receptors are implicated in numerous neurological disorders, and modulating their activity can have therapeutic benefits for conditions such as anxiety, insomnia, and epilepsy.
Material Science: Polymer Construction
The structural unit of 6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine has been incorporated into polymers for use in solar cells . This application takes advantage of the compound’s stability and electronic properties, which are essential for efficient energy conversion.
Antibacterial Agents
Recent studies have synthesized derivatives of triazolopyridazine that exhibit moderate to good antibacterial activities against both Gram-positive and Gram-negative bacteria . This compound’s framework can be modified to enhance its antibacterial properties, potentially leading to new classes of antibiotics.
Enzyme Inhibition: BACE-1 Inhibitors
Derivatives of this compound have demonstrated inhibition of β-secretase 1 (BACE-1) . BACE-1 is an enzyme involved in the production of beta-amyloid peptides, which are associated with Alzheimer’s disease. Inhibitors of BACE-1 are being explored as potential treatments for this condition.
Fluorescent Probes
The unique structure of 6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine allows it to be used as a fluorescent probe . These probes can be used in various biological assays and imaging techniques to study cell biology and biochemistry.
作用机制
Target of Action
Similar compounds have been found to inhibit certain enzymes, such as dna-pk , and CDK2/cyclin A2 . These enzymes play crucial roles in cellular processes like DNA repair and cell cycle regulation, respectively.
Mode of Action
Based on the inhibition of dna-pk and cdk2/cyclin a2 by similar compounds , it can be hypothesized that this compound may interact with these enzymes, altering their function and leading to changes in cellular processes.
Biochemical Pathways
The inhibition of dna-pk and cdk2/cyclin a2 by similar compounds suggests potential impacts on dna repair pathways and cell cycle regulation .
Result of Action
The inhibition of dna-pk and cdk2/cyclin a2 by similar compounds suggests potential impacts on dna repair and cell cycle regulation .
属性
IUPAC Name |
6-chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c1-4-2-5-9-8-3-11(5)10-6(4)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPOWKWRTDHADG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN=CN2N=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356119 | |
| Record name | 1,2,4-Triazolo[4,3-b]pyridazine, 6-chloro-7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine | |
CAS RN |
58826-39-4 | |
| Record name | 1,2,4-Triazolo[4,3-b]pyridazine, 6-chloro-7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

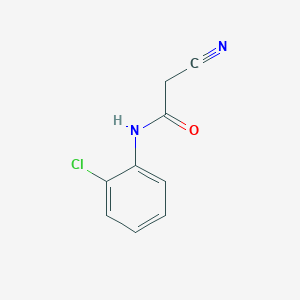
![4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1595593.png)
